molecular formula C9H10O4 B11755128 (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B11755128
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-CYDAGYADSA-N
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Description

(2R,3S)-bicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a norbornene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene is reacted with maleic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products

    Oxidation: Formation of diacids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and advanced materials due to its rigid bicyclic structure.

Mechanism of Action

The mechanism by which (2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exerts its effects depends on its application:

    Molecular Targets: In biological systems, it may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: Shares the bicyclic structure but lacks the carboxylic acid groups.

    Norbornadiene: Similar bicyclic structure with two double bonds.

    Bicyclo[2.2.1]heptane: Saturated analog without double bonds or carboxylic acid groups.

Uniqueness

(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to the presence of both the norbornene core and the carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4?,5?,6-,7+

InChI Key

NIDNOXCRFUCAKQ-CYDAGYADSA-N

Isomeric SMILES

C1C2C=CC1[C@H]([C@H]2C(=O)O)C(=O)O

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O

Origin of Product

United States

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